Gelsedine
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Overview
Description
Gelsedine is a natural product found in Gelsemium, Gelsemium sempervirens, and Gelsemium elegans with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Gelsedine-type alkaloids, including this compound itself, have been the focus of research due to their complex chemical structures. A significant achievement in this area is the total synthesis of various this compound-type alkaloids, such as gelsedilam, gelsenicine, this compound, and gelsemoxonine. These syntheses involve intricate processes like asymmetric Michael addition, tandem oxidation/aldol cyclization, and pinacol rearrangement, which highlight the complex chemistry of these compounds (Wang, Gao, & Ma, 2018).
Cytotoxic Activity and Potential Therapeutic Uses
- The cytotoxic effects of this compound-type alkaloids have been explored, especially in the context of cancer research. For example, certain this compound-type alkaloids, such as 14-acetoxygelsenicine and this compound, have shown potent cytotoxic effects against human epidermoid carcinoma cells, indicating their potential as anti-cancer agents (Kitajima et al., 2006).
Chemical Investigation and Isolation
- The isolation and structural elucidation of new this compound-type indole alkaloids from Gelsemium elegans is another area of interest. This research not only adds to the understanding of the chemical diversity of this plant but also contributes to the potential discovery of new therapeutic compounds (Xue, Hu, Liu, & Gu, 2020).
Metabolite Profiling
- Studies on the metabolite profiling of this compound and related compounds provide insights into their potential biological activities and pharmacokinetics. For instance, the metabolite profiling of Gelsemium elegans in goats revealed various metabolized forms of this compound-type alkaloids, which could be crucial for understanding their therapeutic and toxicological properties (Zuo et al., 2020).
Biogenetic Studies
- Biogenetic studies have also been conducted to understand the formation and transformation of this compound alkaloids. These studies provide a foundation for the synthetic production of these compounds and potentially lead to the development of novel drugs (Takayama et al., 1990).
Properties
CAS No. |
7096-96-0 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H24N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,14-15,17,20H,3,8-10H2,1-2H3 |
InChI Key |
LDBVYQSHIPCQPT-UHFFFAOYSA-N |
SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |
Canonical SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |
7096-96-0 | |
Synonyms |
ent-gelsedine gelsedine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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